2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Description
2-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a benzimidazole-derived compound with a fluorine substituent at the 5-position of the benzodiazole ring and a methyl group at the 1-position. The ethanamine side chain is protonated as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. This compound is cataloged under CAS numbers such as 1187582-42-8 (purity 95%) and is commercially available for research purposes . Its molecular formula is C₁₀H₁₄Cl₂FN₃, with a molecular weight of 266.15 g/mol (calculated from structural data in ).
The fluorine atom at the 5-position likely influences electronic properties and bioavailability, while the methyl group may modulate metabolic stability .
Properties
IUPAC Name |
2-(5-fluoro-1-methylbenzimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.2ClH/c1-14-9-3-2-7(11)6-8(9)13-10(14)4-5-12;;/h2-3,6H,4-5,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQKJKQUFGMBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 2-(5-fluoro-1-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- CAS Number : 1305712-72-4
- Molecular Formula : C10H12Cl2FN3
- Molecular Weight : 266.15 g/mol
Recent studies indicate that compounds containing the benzodiazole moiety exhibit various biological activities, including:
- Inhibition of Kinases : Benzodiazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation, such as FGFR (Fibroblast Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor). For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against these targets .
Antiproliferative Effects
The antiproliferative effects of 2-(5-fluoro-1-methyl-1H-benzodiazol-2-yl)ethan-1-amine dihydrochloride were evaluated in various cancer cell lines. The following table summarizes the findings:
These results suggest a significant potential for this compound in treating various cancers, particularly those driven by mutations in EGFR.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of the fluorine atom and the benzodiazole ring enhances its interaction with target proteins, leading to improved potency. SAR studies indicate that modifications at specific positions can optimize activity against different kinases .
Case Studies
Several case studies have highlighted the therapeutic potential of benzodiazole derivatives:
- Case Study on NSCLC : A study evaluated the effects of a similar compound on NSCLC cell lines and reported significant inhibition of cell growth with minimal toxicity, indicating a promising avenue for treatment .
- In Vivo Studies : Animal models treated with benzodiazole derivatives showed reduced tumor sizes and prolonged survival rates compared to control groups, reinforcing the need for further clinical trials .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a potential lead in drug discovery due to its ability to modulate biological targets associated with various diseases. Its structural features allow for modifications that can enhance its pharmacological profile.
Neuroscience
Research indicates that derivatives of benzodiazoles exhibit neuroprotective effects and can act on neurotransmitter systems. The dihydrochloride form may enhance solubility and bioavailability, making it suitable for studies related to neurodegenerative diseases .
Antimicrobial Activity
Studies have shown that benzodiazole derivatives possess antimicrobial properties. The incorporation of the fluoro group can enhance the activity against specific bacterial strains, making this compound a candidate for further investigation in antimicrobial drug development .
Cancer Research
Benzodiazole derivatives have been explored for their anticancer properties. The compound's ability to interact with DNA and inhibit cancer cell proliferation positions it as a promising agent in oncology research .
Case Studies
Comparison with Similar Compounds
Positional Isomers
- 2-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CAS: 1228838-07-0) Molecular formula: C₁₀H₁₄Cl₂FN₃ The fluorine substituent is at the 6-position instead of the 5-position. This minor positional change can alter binding affinity in biological targets due to steric and electronic effects.
Halogen-Substituted Analogs
- 2-(5-Chloro-1H-benzimidazol-2-yl)-N-methylethanamine dihydrochloride (CAS: Not explicitly listed) Molecular formula: C₁₀H₁₄Cl₂N₃ Chlorine replaces fluorine at the 5-position.
Methoxy-Substituted Analogs
- 1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CAS: 1797943-04-4 )
Physicochemical Properties
Key Observations :
- Fluorine and chlorine substituents reduce molecular weight compared to methoxy analogs due to differences in atomic mass.
- The dihydrochloride salt form ensures consistent solubility across analogs, though logP values likely vary with substituent polarity.
Preparation Methods
Synthesis of the Benzodiazole Core
- Starting Materials: The synthesis begins with 5-fluoro-o-phenylenediamine or a related fluorinated aromatic diamine.
- Cyclization: This precursor undergoes cyclization with formic acid or suitable formylating agents to form the 5-fluoro-1H-1,3-benzodiazole ring.
- N-Methylation: The N1 position is methylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone or DMF) to yield 1-methyl-5-fluoro-1H-1,3-benzodiazole.
Introduction of the Ethan-1-amine Side Chain
- Functionalization at C2: The 2-position of the benzodiazole ring is activated for nucleophilic substitution. This can be achieved by halogenation (e.g., chlorination) or by direct lithiation followed by electrophilic substitution.
- Nucleophilic Substitution or Reductive Amination: The activated intermediate reacts with 2-aminoethyl derivatives or ethanamine under controlled conditions. For example, nucleophilic substitution with 2-chloroethan-1-amine or reductive amination using 2-oxoethyl intermediates with ammonia or methylamine can be employed.
- Reaction Conditions: Typical solvents include polar aprotic solvents such as DMF, THF, or acetonitrile. Temperatures range from ambient to 80°C depending on the reactivity of intermediates.
Formation of the Dihydrochloride Salt
- The free amine is treated with hydrochloric acid (HCl) in anhydrous ether or ethanol to yield the dihydrochloride salt, improving crystallinity and stability.
Purification Techniques
- Recrystallization: Commonly used solvents include ethanol, isopropanol, or mixtures with ethyl acetate to obtain pure crystalline product.
- Chromatography: Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is applied to separate impurities.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and preparative purification, often employing C18 reverse-phase columns.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure, with characteristic signals for the methyl group on N1, fluorine-substituted aromatic protons, and ethanamine side chain.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Elemental Analysis: Validates the composition consistent with the dihydrochloride salt.
- Melting Point Determination: Assesses purity and identity.
Data Table: Summary of Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | 5-fluoro-o-phenylenediamine + formic acid | Formic acid | 100°C | 70-85 | Formation of benzodiazole core |
| 2 | N-Methylation | Methyl iodide, K2CO3 | Acetone or DMF | 25-60°C | 80-90 | Methylation at N1 position |
| 3 | Halogenation/Activation | POCl3 or PCl5 for chlorination at C2 | Anhydrous solvent | 50-80°C | 60-75 | Activation for nucleophilic substitution |
| 4 | Nucleophilic substitution | Ethanamine or 2-chloroethan-1-amine | DMF, THF | 60-80°C | 65-85 | Introduction of ethanamine side chain |
| 5 | Salt formation | HCl gas or HCl in ether/ethanol | Ether or EtOH | 0-25°C | >95 | Formation of dihydrochloride salt |
| 6 | Purification | Recrystallization / Chromatography | Ethanol/EtOAc | Ambient | - | Ensures product purity |
Research Findings and Optimization Notes
- Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are essential to monitor progress and optimize reaction times.
- Solvent Choice: Switching from DMF to THF can improve selectivity and reduce byproduct formation in nucleophilic substitution.
- Temperature Control: Maintaining moderate temperatures (60–80°C) balances reaction rate and minimizes decomposition.
- Purification: Gradient elution in silica gel chromatography enhances separation efficiency, especially for closely related impurities.
- Scale-Up Considerations: Industrial synthesis may employ continuous flow reactors for better control and reproducibility.
Comparative Insights from Related Compounds
While direct preparation methods for 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride are limited in public literature, analogs such as 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride share similar synthetic strategies involving halogenation, nucleophilic substitution, and salt formation. The presence of the fluorine substituent and N-methyl group in the target compound introduces steric and electronic effects that can influence reaction conditions and yields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride?
- Methodology : Begin with fluorinated benzodiazole precursors. A common approach involves nucleophilic aromatic substitution or directed ortho-metalation to introduce fluorine at the 5-position. Subsequent alkylation with ethylamine derivatives under controlled pH (e.g., using NaH as a base in THF) forms the ethanamine backbone. Final dihydrochloride salt formation is achieved via HCl gas saturation in anhydrous ethanol. Purification typically employs recrystallization from ethanol/water mixtures .
- Key Considerations : Monitor reaction progress with LC-MS to avoid over-alkylation. Positional isomerism (e.g., 5- vs. 6-fluoro derivatives) requires strict regiochemical control during fluorination .
Q. How is the compound’s molecular structure validated experimentally?
- Methodology :
- X-ray Crystallography : Use SHELXL for refinement . Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling, and high-resolution data (≤ 0.8 Å). Hydrogen bonding between the amine group and chloride ions confirms salt formation.
- NMR : H NMR (DO, 400 MHz) shows characteristic peaks: δ 7.8–8.2 (benzodiazole protons), δ 3.2–3.5 (methyl group on benzodiazole), δ 2.8–3.0 (ethylamine chain).
- Mass Spectrometry : ESI-MS (positive mode) should display [M-Cl] at m/z 224.1 (calculated for CHFN) .
Q. What are the stability and storage protocols for this compound?
- Methodology : Store at -20°C in airtight, light-protected containers under nitrogen. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in HO/MeCN gradient) confirms <5% degradation. Avoid aqueous solutions >pH 7 to prevent free base precipitation .
Advanced Research Questions
Q. How can enantiomeric purity be ensured if the compound has a chiral center?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA-3 column (3 µm, 4.6 × 250 mm) with hexane:isopropanol (80:20) + 0.1% diethylamine. Retention time differences (Δt ≥ 1.5 min) resolve enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra (190–300 nm) with computational predictions (TD-DFT at B3LYP/6-31G** level) to assign absolute configuration .
Q. What strategies are effective for studying its interaction with biological targets (e.g., enzymes)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., acetylcholinesterase) on CM5 chips. Measure binding kinetics (k/k) at varying compound concentrations (1 nM–10 µM).
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4EY7 for acetylcholinesterase). Validate docking poses via MD simulations (AMBER22, 100 ns) to assess binding stability .
Q. How to resolve contradictions in bioactivity data across different assay conditions?
- Methodology :
- Dose-Response Curves : Test IC values under standardized conditions (e.g., pH 7.4, 37°C, 1% DMSO). Control for solvent effects (e.g., DMSO ≤ 0.5%).
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies. Highlight variables (e.g., cell line viability, serum content) causing discrepancies .
Q. What computational methods predict metabolic degradation pathways?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
